molecular formula C21H23N3O4 B5594749 8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

カタログ番号 B5594749
分子量: 381.4 g/mol
InChIキー: YJRIXPMBERJLNV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives involves multi-step chemical processes. These derivatives are synthesized for their potential pharmacological activities. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized, displaying significant inhibitory action on neural Ca-uptake and protective action against triethyltin-induced brain edema and memory and learning deficits (Tóth et al., 1997). Additionally, novel synthetic routes have been explored for related compounds, such as the development of an 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, showcasing the compound's versatility for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their spirocyclic framework, which is integral to their biological activity. The crystal structure analysis of related compounds reveals intricate details about their spatial arrangement, contributing to their reactivity and interaction with biological targets. For example, the synthesis and crystal structure of 2-oxo-3-phenyl, 1-oxaspiro [4.5] dec-3-en-4-yl 4-chlorobenzoate have been documented, providing insights into the molecule's configuration and the relationship between its structure and activity (Wang et al., 2011).

科学的研究の応用

Antihypertensive Activity

Research has shown that certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variants substituted with specific groups, demonstrate significant antihypertensive effects. For example, compounds substituted at the 8 position with 2-(3-indolyl)ethyl groups were found to possess antihypertensive properties, with activities influenced by substitutions at the 4 position. These compounds were tested in spontaneous hypertensive rats, and some exhibited mixed alpha- and beta-adrenergic receptor blocking effects, suggesting potential as antihypertensive agents (Caroon et al., 1981).

Inhibition of Neural Calcium Uptake

A series of novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and evaluated for their in vitro inhibitory action on calcium uptake into cerebrocortical synaptosomes. These compounds displayed potent inhibitory action and offered protection against brain edema induced by triethyltin chloride in rats. Some compounds also demonstrated antihypoxic action and prevention of learning and memory deficits elicited by various agents, indicating their potential in treating conditions related to brain edema and memory impairments (Tóth et al., 1997).

Muscarinic Agonists

A study synthesized a series of compounds related to M1 muscarinic agonists, exploring their potential in treating memory impairments. Certain derivatives exhibited high affinities for both M1 and M2 receptors and showed antiamnesic activity, indicating their utility in addressing cognitive deficits associated with neurological disorders (Tsukamoto et al., 1995).

Safety and Hazards

“(6-Oxo-1,6-dihydropyridin-3-yl)boronic acid” has a GHS06 signal word “Danger” with hazard statements H301;H315;H319;H335 .

特性

IUPAC Name

8-(6-oxo-1H-pyridine-3-carbonyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-18-7-6-17(14-22-18)19(26)23-12-9-21(10-13-23)15-24(20(27)28-21)11-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRIXPMBERJLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CN(C(=O)O2)CCC3=CC=CC=C3)C(=O)C4=CNC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。